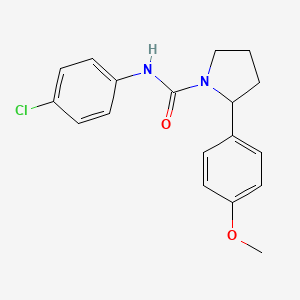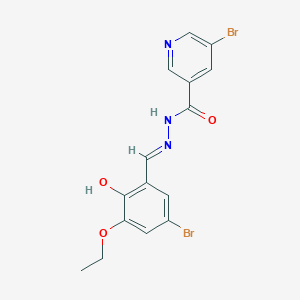![molecular formula C22H33ClN4O B5970602 1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine](/img/structure/B5970602.png)
1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine, also known as TFMPP, is a synthetic compound that was first synthesized in the 1970s. It belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of 1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and perception.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. This compound has also been shown to increase heart rate, blood pressure, and body temperature, which may be related to its sympathomimetic effects.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-established pharmacological profile. However, there are also some limitations to its use in lab experiments. This compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, this compound has been shown to have inconsistent effects across different species, which can make it difficult to interpret results.
将来の方向性
There are a number of future directions for research on 1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine. One area of research is the development of more selective serotonin receptor agonists that can be used as potential therapeutic agents. Another area of research is the study of this compound's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its pharmacological properties. It has been shown to have a number of effects on the central nervous system, including its ability to induce hyperactivity, anxiety, and hallucinations. This compound has also been studied for its potential therapeutic uses, including its potential as an antidepressant and anxiolytic. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on this compound.
合成法
1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine can be synthesized through a multi-step process involving the reaction of 1-(3-chlorophenyl)piperazine with 1-piperidinylacetyl chloride, followed by the reaction with 1,3-dibromopropane. The final product is obtained through the reaction of the intermediate with piperidine.
科学的研究の応用
1-(3-chlorophenyl)-4-[1-(1-piperidinylacetyl)-3-piperidinyl]piperazine has been used extensively in scientific research for its pharmacological properties. It has been studied for its effects on the central nervous system, including its ability to induce hyperactivity, anxiety, and hallucinations. This compound has also been studied for its potential therapeutic uses, including its potential as an antidepressant and anxiolytic.
特性
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClN4O/c23-19-6-4-7-20(16-19)25-12-14-26(15-13-25)21-8-5-11-27(17-21)22(28)18-24-9-2-1-3-10-24/h4,6-7,16,21H,1-3,5,8-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJZUMPDCPLXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5970531.png)
![4'-methyl-2'-(4-methyl-1-piperazinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5970532.png)
![N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B5970537.png)

![2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5970548.png)
![N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5970550.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5970562.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5970578.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-ethoxybenzenesulfonohydrazide](/img/structure/B5970606.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5970616.png)
![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
